Reduced Lipophilicity (ΔXLogP3 = 0.4) Offers a Predictable Solubility and Metabolic Stability Advantage Over the 2-Methyl Congener
The target compound exhibits a computed XLogP3 of 3.5, compared to 3.9 for its closest structural analog, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2548975-53-5) [1]. This 0.4 log unit decrease represents a ~2.5-fold reduction in theoretical octanol-water partition coefficient, which correlates with improved aqueous solubility and reduced CYP450-mediated oxidative metabolism in established drug design paradigms [2]. Both compounds share identical hydrogen bond donor counts (0) and acceptor counts (5), isolating lipophilicity as the dominant differentiating physicochemical variable.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2548975-53-5), XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = -0.4 (target 10.3% lower) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For procurement decisions in lead optimization programs targeting CNS or oral indications, lower lipophilicity reduces the risk of late-stage attrition due to poor solubility, high clearance, and phospholipidosis, providing a tangible developability advantage even before empirical ADME data are generated.
- [1] PubChem Compound Summaries for CID 154582856 and CID 154582877. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
